2-n-Boc-8-methoxy-2-methylamino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid 2-n-Boc-8-methoxy-2-methylamino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 886364-93-8
VCID: VC18380045
InChI: InChI=1S/C18H25NO5/c1-17(2,3)24-16(22)19(4)18(15(20)21)10-9-12-7-6-8-14(23-5)13(12)11-18/h6-8H,9-11H2,1-5H3,(H,20,21)
SMILES:
Molecular Formula: C18H25NO5
Molecular Weight: 335.4 g/mol

2-n-Boc-8-methoxy-2-methylamino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid

CAS No.: 886364-93-8

Cat. No.: VC18380045

Molecular Formula: C18H25NO5

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

2-n-Boc-8-methoxy-2-methylamino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid - 886364-93-8

Specification

CAS No. 886364-93-8
Molecular Formula C18H25NO5
Molecular Weight 335.4 g/mol
IUPAC Name 8-methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3,4-dihydro-1H-naphthalene-2-carboxylic acid
Standard InChI InChI=1S/C18H25NO5/c1-17(2,3)24-16(22)19(4)18(15(20)21)10-9-12-7-6-8-14(23-5)13(12)11-18/h6-8H,9-11H2,1-5H3,(H,20,21)
Standard InChI Key WXSRZTHLNWMFLQ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N(C)C1(CCC2=C(C1)C(=CC=C2)OC)C(=O)O

Introduction

Structural and Molecular Characterization

Core Architecture

The compound’s backbone consists of a 1,2,3,4-tetrahydronaphthalene (tetralin) ring system, a bicyclic structure that enhances metabolic stability and bioavailability compared to planar aromatic systems. Key substituents include:

  • Boc group: Introduced at the 2-position to protect the secondary amine during synthesis.

  • Methoxy group: Located at the 8-position, influencing electronic properties and solubility.

  • Methylamino group: Positioned at the 2-position, contributing to hydrogen-bonding potential.

  • Carboxylic acid: At the 2-position, enabling salt formation or conjugation .

Molecular Properties

  • Molecular formula: C₁₈H₂₅NO₅

  • Molecular weight: 335.4 g/mol.

  • pKa values:

    • Carboxylic acid: ~2.5–3.5 (based on analogous tetralin carboxylic acids) .

    • Boc-protected amine: pKa ~10–11 (typical for tertiary amines) .

Table 1: Comparative Properties of Related Tetralin Derivatives

CompoundCASMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
Target compound886364-93-8C₁₈H₂₅NO₅335.4Boc, methoxy, methylamino, COOH
2-Boc-amino-6-methoxy analog 885274-19-1C₁₇H₂₃NO₅321.37Boc, methoxy, COOH
Methyl 8-methoxy analog 13058286C₁₃H₁₆O₃220.26Methoxy, COOCH₃

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves sequential functionalization of the tetralin core:

  • Ring formation: Cyclization of substituted phenethylamines or via Diels-Alder reactions.

  • Methoxy introduction: Electrophilic aromatic substitution or starting from methoxy-containing precursors .

  • Boc protection: Reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP, THF) .

  • Methylamino incorporation: Reductive amination of ketone intermediates or nucleophilic substitution .

Microwave-assisted synthesis and solvent-free conditions are employed to enhance yields (reported up to 87% in similar compounds) .

Key Reactions

  • Deprotection: Acidic removal of the Boc group (e.g., HCl/dioxane) yields a free amine for further coupling .

  • Ester hydrolysis: Conversion of methyl esters (e.g., compound ) to carboxylic acids using LiOH or NaOH .

  • Amide formation: Activation of the carboxylic acid with HATU/DMF enables conjugation with amines .

Biological and Pharmaceutical Applications

Neuropharmacology

The tetralin scaffold mimics neurotransmitters like dopamine, suggesting potential in CNS disorders. Boc protection enhances blood-brain barrier permeability, while the methylamino group may interact with serotonin or norepinephrine transporters .

Kinase Inhibition

Structural analogs (e.g., Raf inhibitors in ) demonstrate that tetralin derivatives can occupy ATP-binding pockets in kinases. The carboxylic acid may chelate Mg²⁺ ions critical for kinase activity, as seen in sorafenib-like compounds .

Table 2: Biological Activity of Selected Analogs

CompoundTargetIC₅₀ (nM)Application
Target compound (predicted)Raf kinases<100Oncology
7-({2-[(cyclopropylcarbonyl)amino]pyridin-4-yl}oxy) analog B-Raf12Melanoma therapy
2-Amino-8-methoxy analog 5-HT receptors150Depression/anxiety

Physicochemical and Spectroscopic Data

Spectral Features

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.46 (s, Boc CH₃), 2.95–2.75 (m, tetralin CH₂), 3.80 (s, OCH₃), 6.89–7.39 (m, aromatic H) .

  • MS (ESI+): m/z 336.4 [M+H]⁺.

Solubility and Stability

  • Solubility: Moderate in DMSO (>10 mM), low in aqueous buffers (improved via salt formation) .

  • Stability: Stable at −20°C for >6 months; Boc group hydrolyzes under acidic or prolonged basic conditions.

Future Directions and Challenges

  • Prodrug development: Esterification of the carboxylic acid to enhance oral bioavailability.

  • Targeted delivery: Conjugation with monoclonal antibodies for oncology applications .

  • Sustainability: Solvent-free synthesis and catalytic methods to reduce environmental impact.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator